ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate
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Description
Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.09906259 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate are currently unknown. This compound is a derivative of pyrazole and thiophene, both of which are known to interact with various biological targets . Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Based on the known activities of pyrazole and thiophene derivatives, it can be inferred that this compound may interact with its targets and induce changes that lead to its biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole and thiophene derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Based on the known activities of pyrazole and thiophene derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level .
Biological Activity
Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings on its biological properties, including detailed data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by a thiophene ring fused with a pyrazole moiety, which is known for its pharmacological potential. The synthesis of this compound typically involves the reaction of thiophene carboxylic acid with various pyrazole amines, often utilizing coupling agents to facilitate the formation of the amide bond .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens.
Minimum Inhibitory Concentration (MIC)
The effectiveness of this compound can be assessed through its Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration needed to inhibit the growth of microorganisms. The following table summarizes MIC values for different bacterial strains:
Compound | MIC (μmol/mL) | Pathogen |
---|---|---|
This compound | 0.038 | Escherichia coli |
0.067 | Pseudomonas aeruginosa | |
0.015 | Candida parapsilosis |
These results indicate that the compound exhibits comparable activity to standard antibiotics like ampicillin and fluconazole, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.
Research indicates that this compound may exert its effects through inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial as it disrupts mitotic processes in cancer cells, thereby inhibiting tumor growth .
Case Study: In Vitro Evaluation
In a study evaluating several pyrazole derivatives, this compound was among those tested for cytotoxicity against various cancer cell lines. The results indicated effective inhibition with IC50 values ranging from low micromolar concentrations:
Cell Line | IC50 (μM) |
---|---|
A549 (Lung Cancer) | 1.48 |
MCF-7 (Breast Cancer) | 2.28 |
HCT116 (Colon Cancer) | 3.46 |
These findings suggest that the compound has significant potential as an anticancer agent, warranting further investigation into its therapeutic applications .
Properties
IUPAC Name |
ethyl 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-4-17-11(8-9(3)16-17)12(18)15-13-10(6-7-21-13)14(19)20-5-2/h6-8H,4-5H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDRZFCKZYFXPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(C=CS2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.